molecular formula C20H10F2N2S2 B8788258 3,6-Difluoro-4,5-bisphenylthiophthalonitrile CAS No. 25579-67-3

3,6-Difluoro-4,5-bisphenylthiophthalonitrile

Cat. No.: B8788258
CAS No.: 25579-67-3
M. Wt: 380.4 g/mol
InChI Key: DVKWVSFMYSGZCO-UHFFFAOYSA-N
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Description

3,6-Difluoro-4,5-bisphenylthiophthalonitrile is a useful research compound. Its molecular formula is C20H10F2N2S2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

25579-67-3

Molecular Formula

C20H10F2N2S2

Molecular Weight

380.4 g/mol

IUPAC Name

3,6-difluoro-4,5-bis(phenylsulfanyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H10F2N2S2/c21-17-15(11-23)16(12-24)18(22)20(26-14-9-5-2-6-10-14)19(17)25-13-7-3-1-4-8-13/h1-10H

InChI Key

DVKWVSFMYSGZCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=C(C(=C2SC3=CC=CC=C3)F)C#N)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a four-neck flask having an inner volume of 200 ml, 19.6 g (98 m.mols) of 3,4,5,6 -tetrafluiorophthalonitrile, 21.6 g (196 m.mols) of thiophenol, 17.1 g (294 m.mols) of potassium fluoride (KF), and 100 ml of acetonitrile were placed and stirred at 50° C. for reaction for 12 hours. Then, the reaction mixture was cooled to room temperature. The yellow solid which formed consequently in the mixture was separated by filtration. The cake thus obtained was purified by washing first with methanol and then with hot water, to obtain 34.5 g of 3,6-difluoro-4,5-bisphenylthiophthalonitrile (yield: 92.5 mol % based on 3,4,5,6-tetrafluoronitrile).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

19.6 g (98 mmol) of tetraphthalonitrile, 21.6 g (196 mmol) of thiophenol, 17.1 g (294 mmol) of potassium fluoride and 100 ml of acetonitrile were fed into a 200 ml four-necked flask and the mixture was stirred at 50° C. for 12 hours. The temperature was then returned to room temperature, and the resulting yellow solid was filtrated. The resulting cake was washed with methanol and then with hot water to give 34.55 g of 3,6-difluoro-4,5-bisphenylthiophthalonitrile.
[Compound]
Name
tetraphthalonitrile
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

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